1-(4-Aminophenyl)-3-cyclopropylurea is a chemical compound that features a cyclopropyl group and an amino group attached to a phenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. It belongs to the class of urea derivatives, which have been explored for their therapeutic properties, including anti-cancer and anti-inflammatory effects.
The compound can be synthesized through various organic reactions involving cyclopropylamine and substituted phenyl isocyanates or through coupling reactions involving phenolic compounds and cyclopropyl isocyanates. The synthesis methods are well-documented in chemical literature, highlighting the utility of cyclopropyl moieties in drug design .
1-(4-Aminophenyl)-3-cyclopropylurea falls under the category of organic compounds, specifically classified as an aromatic urea derivative. Its structure includes both aromatic and aliphatic components, making it a versatile compound in organic synthesis.
The synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea can be approached through several methods:
In one synthetic route, the reaction is typically conducted at temperatures ranging from 60°C to 80°C for several hours, allowing for complete conversion of reactants to products. Post-reaction workup usually involves cooling, dilution with water, and extraction with organic solvents to isolate the product .
The molecular formula of 1-(4-Aminophenyl)-3-cyclopropylurea is CHNO. The compound features:
1-(4-Aminophenyl)-3-cyclopropylurea can undergo various chemical reactions typical for urea derivatives:
The stability of this compound under different pH conditions has been studied, indicating that it retains its structure in neutral to slightly acidic environments but may degrade under strong acidic or basic conditions .
Data from studies suggest that compounds similar to this one may inhibit certain enzymes or receptors, leading to altered cellular responses. For instance, the presence of the amino group may enhance binding affinity to target proteins due to hydrogen bonding interactions.
Relevant data indicate that this compound exhibits moderate lipophilicity, which may influence its bioavailability and pharmacokinetics .
1-(4-Aminophenyl)-3-cyclopropylurea has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
1-(4-Aminophenyl)-3-cyclopropylurea is a synthetic small-molecule urea derivative with the chemical formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol. Its structure features a para-aminophenyl group linked to a cyclopropyl moiety via a urea bridge (–NH–C(=O)–NH–), forming a planar pharmacophore critical for target recognition. This compound exemplifies strategic urea-based drug design, leveraging hydrogen-bond donor/acceptor properties for biomolecular interactions [3] [4]. Research interest stems from its dual functionality: the aromatic amine enables derivatization or prodrug formation, while the cyclopropyl group enhances metabolic stability and membrane permeability. Though not yet clinically deployed, its structural analogs show promise in antimicrobial and enzyme inhibition applications, positioning it as a versatile scaffold for therapeutic development [5].
The compound belongs to the N-phenyl-N′-cyclopropylurea class, characterized by three key domains:
Table 1: Key Structural Features of 1-(4-Aminophenyl)-3-cyclopropylurea
Domain | Structural Element | Role in Bioactivity |
---|---|---|
Aromatic | para-Aminophenyl | Target binding via π-interactions; site for derivatization |
Linker | –NH–C(=O)–NH– | Hydrogen bonding with enzymatic active sites |
Aliphatic | Cyclopropyl ring | Enhances lipophilicity and metabolic stability |
Experimental evidence confirms the urea carbonyl’s role in binding penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, analogous to phenyl-urea inhibitors described in recent studies [5]. The para-amine’s electron-donating properties further polarize the urea group, strengthening target engagement.
Urea derivatives evolved from simple diuretics to targeted therapeutics through strategic structural optimizations:
Table 2: Evolution of Key Urea-Based Therapeutics
Era | Representative Compound | Therapeutic Application | Innovation |
---|---|---|---|
1950s | Acetazolamide | Diuretics, glaucoma | First sulfonamide-derived urea |
2000s | Cyclopropyl-urea analogs (WO2005087215A1) | Amyloid-β inhibitors | Cyclopropyl for blood-brain barrier penetration |
2020s | 1-(4-Aminophenyl)-3-cyclopropylurea | PBP4 inhibition; antibiotic adjuvants | para-Amino group for hydrogen bonding |
Critical research gaps persist:
This analysis focuses on:
Table 3: Physicochemical Properties vs. Clinical Urea Derivatives
Property | 1-(4-Aminophenyl)-3-cyclopropylurea | Tolbutamide (Clinical Urea) | Implications |
---|---|---|---|
Molecular Weight | 191.23 g/mol | 270.35 g/mol | Favorable for cell permeability |
logP (Predicted) | 1.2 | 2.3 | Moderate lipophilicity; may require formulation |
Hydrogen Bond Donors | 3 | 2 | Enhanced target binding but reduced absorption |
Rotatable Bonds | 3 | 5 | Conformational flexibility for target fitting |
Future work should prioritize in vitro target validation and para-amine derivatization to address knowledge gaps.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: